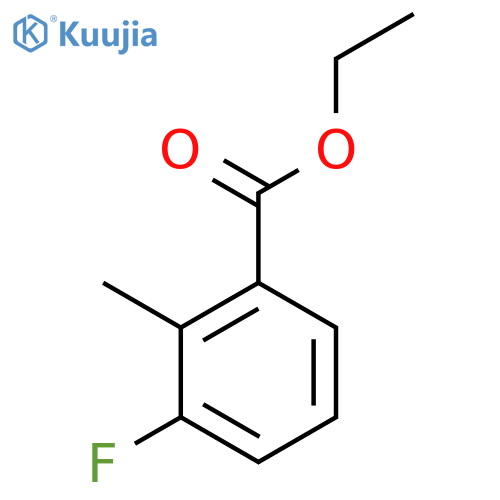

Cas no 114312-57-1 (Ethyl 3-fluoro-2-methylbenzoate)

Ethyl 3-fluoro-2-methylbenzoate 化学的及び物理的性質

名前と識別子

-

- Ethyl 3-fluoro-2-methylbenzoate

- BENZOIC ACID,3-FLUORO-2-METHYL-,ETHYL ESTER

- 3-Fluoro-2-methylbenzoic acid ethyl ester

- Benzoic acid, 3-fluoro-2-methyl-, ethyl ester

- Ethyl3-Fluoro-2-methylbenzoate

- CYBRUQHZUVUAHN-UHFFFAOYSA-N

- 2373AA

- TRA0160392

- SY020037

- AK109872

- TL80090111

- ST24046954

-

- MDL: MFCD06204676

- インチ: 1S/C10H11FO2/c1-3-13-10(12)8-5-4-6-9(11)7(8)2/h4-6H,3H2,1-2H3

- InChIKey: CYBRUQHZUVUAHN-UHFFFAOYSA-N

- ほほえんだ: FC1=C([H])C([H])=C([H])C(C(=O)OC([H])([H])C([H])([H])[H])=C1C([H])([H])[H]

計算された属性

- せいみつぶんしりょう: 182.07400

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 3

- 複雑さ: 182

- トポロジー分子極性表面積: 26.3

じっけんとくせい

- PSA: 26.30000

- LogP: 2.31080

Ethyl 3-fluoro-2-methylbenzoate セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302-H315-H319-H335

- 警告文: P261-P305+P351+P338

- ちょぞうじょうけん:Sealed in dry,Room Temperature

Ethyl 3-fluoro-2-methylbenzoate 税関データ

- 税関コード:2916399090

- 税関データ:

中国税関コード:

2916399090概要:

29163999090他の芳香族モノカルボン酸。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%

申告要素:

製品名, 成分含有量、使用、アクリル酸アクリル酸エステルまたはエステルは包装がはっきりしていること

要約:

29163999090他の芳香族モノカルボン酸及びその無水物、ハロゲン化物、過酸化物、過酸素酸及びその誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%

Ethyl 3-fluoro-2-methylbenzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB439265-5g |

Ethyl 3-fluoro-2-methylbenzoate; . |

114312-57-1 | 5g |

€311.60 | 2024-08-03 | ||

| abcr | AB439265-5 g |

Ethyl 3-fluoro-2-methylbenzoate |

114312-57-1 | 5g |

€304.20 | 2022-06-10 | ||

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | E189784-5g |

Ethyl 3-fluoro-2-methylbenzoate |

114312-57-1 | 98% | 5g |

¥699.90 | 2023-09-03 | |

| Apollo Scientific | PC201026-5g |

Ethyl 3-fluoro-2-methylbenzoate |

114312-57-1 | 98+% | 5g |

£61.00 | 2025-02-21 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | E189784-250mg |

Ethyl 3-fluoro-2-methylbenzoate |

114312-57-1 | 98% | 250mg |

¥52.90 | 2023-09-03 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | E189784-25g |

Ethyl 3-fluoro-2-methylbenzoate |

114312-57-1 | 98% | 25g |

¥2999.90 | 2023-09-03 | |

| Alichem | A019098222-25g |

Ethyl 3-fluoro-2-methylbenzoate |

114312-57-1 | 98% | 25g |

$707.02 | 2023-09-04 | |

| TRC | E937240-50mg |

Ethyl 3-Fluoro-2-methylbenzoate |

114312-57-1 | 50mg |

$ 50.00 | 2022-06-05 | ||

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTYC0621-1G |

ethyl 3-fluoro-2-methylbenzoate |

114312-57-1 | 95% | 1g |

¥ 343.00 | 2023-04-06 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTYC0621-5G |

ethyl 3-fluoro-2-methylbenzoate |

114312-57-1 | 95% | 5g |

¥ 1,036.00 | 2023-04-06 |

Ethyl 3-fluoro-2-methylbenzoate 関連文献

-

Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494

-

Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924

-

3. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644

-

Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515

-

Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485

-

7. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405

-

Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499

-

Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597

-

Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682

Ethyl 3-fluoro-2-methylbenzoateに関する追加情報

Ethyl 3-fluoro-2-methylbenzoate (CAS No. 114312-57-1): A Key Intermediate in Modern Pharmaceutical Synthesis

Ethyl 3-fluoro-2-methylbenzoate, identified by its Chemical Abstracts Service (CAS) number 114312-57-1, is a significant compound in the realm of pharmaceutical chemistry. This ester derivative of benzoic acid features a fluorine substituent at the third position and a methyl group at the second position, making it a versatile intermediate in the synthesis of various biologically active molecules. The unique structural attributes of this compound contribute to its utility in developing novel therapeutic agents, particularly in the treatment of neurological and inflammatory disorders.

The incorporation of a fluorine atom into the aromatic ring enhances the metabolic stability and binding affinity of drug candidates. Fluorinated aromatic compounds are widely recognized for their ability to modulate enzyme activity and receptor interactions, which is crucial for achieving high efficacy with minimal side effects. Ethyl 3-fluoro-2-methylbenzoate exemplifies this trend, as it serves as a precursor for synthesizing fluorinated analogs of existing drugs and entirely new molecules targeting specific disease pathways.

In recent years, there has been a surge in research focusing on fluorinated benzoates due to their potential applications in medicinal chemistry. For instance, studies have demonstrated that derivatives of ethyl 3-fluoro-2-methylbenzoate exhibit promising anti-inflammatory properties by inhibiting key pro-inflammatory cytokines. The fluorine atom's electron-withdrawing effect can enhance the lipophilicity of the molecule, improving its ability to cross biological membranes and reach target sites efficiently. This has led to investigations into its role in developing treatments for conditions such as rheumatoid arthritis and chronic inflammation.

The pharmaceutical industry has also explored ethyl 3-fluoro-2-methylbenzoate as a building block for central nervous system (CNS) drugs. The benzoate moiety is known to interact with GABAergic receptors, which are critical for regulating neuronal excitability. By introducing fluorine and methyl groups, researchers can fine-tune the pharmacokinetic and pharmacodynamic profiles of these compounds. Preliminary findings suggest that certain fluorinated benzoates derived from this intermediate may offer novel therapeutic approaches for neurodegenerative diseases like Alzheimer's and Parkinson's.

Synthetic methodologies for ethyl 3-fluoro-2-methylbenzoate have been refined to ensure high yield and purity, meeting the stringent requirements of industrial-scale production. Common synthetic routes involve the esterification of 3-fluoromethyl salicylic acid or the reaction of 3-fluorobenzoic acid with isobutyl alcohol under acidic conditions. Advances in catalytic processes have further optimized these reactions, reducing waste and energy consumption while maintaining high selectivity.

The chemical properties of ethyl 3-fluoro-2-methylbenzoate make it an attractive candidate for further derivatization. Researchers have synthesized various analogs by modifying other functional groups or introducing additional substituents. These derivatives often exhibit enhanced biological activity or improved pharmacokinetic profiles compared to their parent compound. For example, conjugating this benzoate derivative with biomolecules like peptides or nucleotides has opened new avenues for targeted drug delivery systems.

The growing interest in fluorinated compounds has also spurred innovation in analytical techniques for characterizing ethyl 3-fluoro-2-methylbenzoate. High-resolution mass spectrometry (HRMS), nuclear magnetic resonance (NMR) spectroscopy, and X-ray crystallography are routinely employed to confirm molecular structure and purity. These tools are essential for ensuring that pharmaceutical intermediates meet regulatory standards before advancing to clinical trials.

Ethical considerations and environmental impact assessments are increasingly integral to the development of new chemical entities like ethyl 3-fluoro-2-methylbenzoate. Sustainable synthetic routes that minimize hazardous waste are prioritized, aligning with global efforts to promote green chemistry. Additionally, researchers are exploring biodegradable alternatives to traditional solvents used in pharmaceutical synthesis, further reducing the ecological footprint of drug development processes.

The future prospects for ethyl 3-fluoro strong>)-2-methylbenzoate are bright, with ongoing research uncovering new applications across multiple therapeutic areas. Collaborative efforts between academia and industry are driving innovation, leading to more efficient synthetic strategies and novel drug candidates derived from this versatile intermediate. As our understanding of molecular interactions continues to evolve, compounds like ethyl 3-fluoro -2-methylbenzot ate will remain at the forefront of pharmaceutical discovery.

114312-57-1 (Ethyl 3-fluoro-2-methylbenzoate) 関連製品

- 90259-30-6(Ethyl 2-fluoro-6-methylbenzoate)

- 652-40-4(4,7-Difluoro-1,3-isobenzofurandione (Technical Grade, ~90%))

- 197516-57-7(Methyl 2-fluoro-6-methylbenzoate)

- 230301-81-2(methyl 3-fluoro-2-methylbenzoate)

- 652-39-1(3-Fluorophthalic anhydride)

- 86239-00-1(Ethyl 3-fluoro-4-methylbenzoate)

- 167758-88-5(ethyl 4-fluoro-2-methylbenzoate)

- 1567880-97-0((5R)-9-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-ol)

- 2229333-58-6(3-methyl-3-4-(2-methylpropyl)phenoxyazetidine)

- 2168641-03-8(2-(5-ethylpyridin-3-yl)sulfanyl-1-(2-methylcyclopropyl)ethan-1-one)